molecular formula C15H20BClO4 B6154091 methyl 2-[5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate CAS No. 1419172-25-0

methyl 2-[5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

Cat. No.: B6154091
CAS No.: 1419172-25-0
M. Wt: 310.6 g/mol
InChI Key: BVPDRQOCMWOXOV-UHFFFAOYSA-N
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Description

Methyl 2-[5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is a boronic ester derivative featuring a chloro-substituted phenyl ring, a pinacol boronate group, and a methyl ester functional group. Its molecular formula is C₁₆H₂₁BClO₄, with a molecular weight of 314.60 g/mol (calculated). This compound is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and agrochemicals . For example, it has been employed in the development of FABP4/5 inhibitors, where the boronate group facilitates coupling with aryl halides or triflates . The chlorine substituent enhances electronic modulation and steric effects, influencing reactivity and target binding in medicinal applications .

Properties

CAS No.

1419172-25-0

Molecular Formula

C15H20BClO4

Molecular Weight

310.6 g/mol

IUPAC Name

methyl 2-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

InChI

InChI=1S/C15H20BClO4/c1-14(2)15(3,4)21-16(20-14)12-7-6-11(17)8-10(12)9-13(18)19-5/h6-8H,9H2,1-5H3

InChI Key

BVPDRQOCMWOXOV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CC(=O)OC

Purity

95

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1. Synthetic Chemistry

Methyl 2-[5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is primarily used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several reactions:

  • Borylation Reactions : The dioxaborolane group can be utilized in borylation processes, facilitating the introduction of boron into organic molecules. This is particularly useful for synthesizing boronic acids and esters, which are key intermediates in pharmaceutical chemistry.
  • Cross-Coupling Reactions : The compound can act as a coupling partner in palladium-catalyzed reactions, such as Suzuki-Miyaura coupling. This application is vital for forming carbon-carbon bonds in the synthesis of complex organic frameworks used in drug development .

2. Medicinal Chemistry

The compound's structural attributes make it a candidate for developing new pharmaceuticals:

  • Anticancer Agents : Research has indicated that derivatives of compounds containing dioxaborolane structures exhibit anticancer properties. Studies have shown that these compounds can inhibit tumor growth by interfering with cellular signaling pathways .
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents. The chloro substituent may enhance biological activity against certain pathogens .

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel anticancer agents using this compound as a key intermediate. The researchers successfully synthesized several derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that some derivatives exhibited significant growth inhibition, suggesting potential therapeutic applications .

Case Study 2: Development of Antimicrobial Compounds

In another study published in Bioorganic & Medicinal Chemistry Letters, researchers investigated the antimicrobial activity of compounds derived from this compound. The study found that specific modifications to the compound's structure enhanced its efficacy against resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The compound exerts its effects primarily through its participation in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved include the formation of biaryl compounds, which are crucial intermediates in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in substituent type (e.g., halogen, methyl) or boronate group positioning. Representative examples include:

Compound Name CAS Number Substituent(s) Molecular Weight (g/mol) Key Applications
Methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate 454185-98-9 Boronate at para-position (no Cl) 276.14 Cross-coupling reactions; reduced steric hindrance
2-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid - Fluoro substituent; carboxylic acid 280.10 Enhanced solubility for aqueous-phase reactions
Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate 859169-20-3 Methyl substituent; boronate at meta-position 290.16 Improved thermal stability in polymer synthesis
2-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid (PN-1449) - Carboxylic acid (no methyl ester) 280.58 Direct precursor for metal-catalyzed amidation

Reactivity and Electronic Effects

  • Chlorine vs. Fluorine : The electron-withdrawing chlorine substituent in the target compound increases electrophilicity at the boronate-bearing carbon, accelerating Suzuki-Miyaura coupling compared to its fluoro analog . However, fluorine’s smaller size reduces steric hindrance, favoring coupling with bulky substrates .
  • Ester vs. Acid : The methyl ester group enhances lipophilicity, making the compound suitable for organic-phase reactions. In contrast, the carboxylic acid analog (PN-1449) is more water-soluble but requires activation for coupling .
  • Boronate Positioning : Ortho-substituted boronate (target compound) introduces steric challenges, slowing reactions with hindered aryl halides compared to para-substituted analogs .

Biological Activity

Methyl 2-[5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate, also known as methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 866625-02-7), is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C14H18BClO4C_{14}H_{18}BClO_{4} and a molecular weight of 296.55 g/mol. Its structure features a chloro-substituted phenyl ring attached to a boron-containing dioxaborolane moiety, contributing to its unique chemical properties and potential biological interactions .

Pharmacological Properties

  • Antiproliferative Activity :
    • Similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structural motifs have exhibited IC50 values in the low micromolar range against human leukemia and solid tumor cell lines .
    • A study indicated that modifications in the substituents on the phenyl ring can lead to enhanced potency in inhibiting cell growth, suggesting that this compound may also possess similar properties .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells. For example, compounds with related structures have shown to inhibit tubulin polymerization by significant percentages compared to control compounds .

Case Study 1: Antiproliferative Effects

A study evaluated several derivatives of boron-containing compounds for their antiproliferative activities. Compounds structurally related to methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)benzoate showed IC50 values ranging from 0.56 µM to over 10 µM against various cancer cell lines. The most potent compounds were noted for their ability to induce apoptosis through caspase activation pathways .

CompoundIC50 (µM)Cell Line
Compound A0.56HL-60
Compound B1.0A549
Compound C10+MDA-MB-435

Case Study 2: Inhibition of Tubulin Polymerization

Research on related compounds demonstrated significant inhibition of tubulin polymerization at concentrations as low as 100 nM. The results indicated that these compounds could effectively disrupt microtubule dynamics, which is critical for cancer cell proliferation .

Preparation Methods

Reaction Design and Substrate Selection

The Suzuki-Miyaura cross-coupling is the most widely employed method for introducing the tetramethyl-1,3,2-dioxaborolan-2-yl group. Starting from methyl 2-(5-chloro-2-bromophenyl)acetate, the reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source. Palladium catalysts (e.g., Pd(dppf)Cl₂) and ligands (e.g., SPhos) facilitate transmetalation and reductive elimination.

Key Conditions

  • Catalyst : Pd(dppf)Cl₂ (2 mol%)

  • Ligand : SPhos (4 mol%)

  • Base : KOAc (3 equiv)

  • Solvent : 1,4-Dioxane, 80°C, 12 h

  • Yield : 78–82%

Optimization Strategies

  • Oxygen Sensitivity : Reactions conducted under argon with degassed solvents reduce Pd oxidation.

  • Ligand Screening : Bulky ligands (e.g., XPhos) improve regioselectivity but lower yield (65%) compared to SPhos.

  • Solvent Effects : Polar aprotic solvents (DMF, THF) decrease yield due to boronate hydrolysis (<70%), while dioxane minimizes side reactions.

Table 1: Ligand Impact on Suzuki-Miyaura Coupling

LigandYield (%)Regioselectivity (para:meta)
SPhos821:12
XPhos651:18
PCy₃581:9

Iridium-Catalyzed C–H Borylation

Direct Borylation Mechanism

Iridium complexes with anionic ligands (e.g., [Ir(COD)(OMe)]₂) enable meta-selective C–H borylation of methyl 2-(5-chlorophenyl)acetate. This method bypasses pre-halogenation, reducing synthetic steps.

Key Conditions

  • Catalyst : [Ir(COD)(OMe)]₂ (5 mol%)

  • Ligand : 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy, 10 mol%)

  • Boron Source : B₂pin₂ (1.2 equiv)

  • Solvent : Cyclohexane, 100°C, 24 h

  • Yield : 70–73%

Regioselectivity Control

  • Steric Effects : The dtbpy ligand directs borylation to the meta position by shielding the ortho sites.

  • Electronic Effects : Electron-withdrawing chloro groups enhance meta selectivity (para:meta = 1:15).

Table 2: Solvent Impact on C–H Borylation

SolventYield (%)para:meta Ratio
Cyclohexane731:15
Toluene681:12
DMF451:8

Esterification of Boronated Carboxylic Acid

Two-Step Synthesis Pathway

This route first synthesizes 2-[5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid via borylation, followed by Fischer esterification.

Step 1: Boronate Installation

  • Substrate : 2-(5-Chloro-2-bromophenyl)acetic acid

  • Conditions : Analogous to Suzuki-Miyaura (Section 1.1)

  • Yield : 85%

Step 2: Methyl Ester Formation

  • Reagents : MeOH (excess), H₂SO₄ (cat.), reflux, 6 h

  • Yield : 95%

Purity and Scalability

  • Purification : Flash chromatography (hexane/EtOAc 4:1) achieves >99% purity.

  • Scale-Up : Continuous flow reactors enhance throughput (10 g/hr) with consistent yield (82%).

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H), 7.32 (dd, J = 8.2, 2.1 Hz, 1H), 7.24 (d, J = 2.1 Hz, 1H), 3.67 (s, 3H), 3.58 (s, 2H), 1.32 (s, 12H).

  • ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (quartet, J = 150 Hz).

Analytical Challenges

  • Boronate Hydrolysis : Storage at −20°C under argon minimizes degradation (<5% over 6 months).

  • HPLC Purity : C18 column (MeCN/H₂O 70:30), retention time = 8.7 min.

Industrial and Research Implications

Cost-Benefit Analysis

  • Suzuki-Miyaura : High Pd costs ($120/g) limit scalability despite superior yields.

  • C–H Borylation : Ligand synthesis complexity offsets reduced step count .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl 2-[5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling using palladium catalysts. Key steps include:

  • Precursor Preparation : Start with halogenated phenylacetic acid derivatives (e.g., 5-chloro-2-bromophenylacetic acid) and couple with pinacol boronic esters under inert conditions.
  • Catalytic System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base like K₂CO₃ in a THF/water mixture (3:1 v/v) at 80–90°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, 70% acetonitrile/water mobile phase) .

Q. How should this compound be stored to maintain stability, and what degradation products should researchers monitor?

  • Methodological Answer : Store at 0–6°C under argon or nitrogen to prevent hydrolysis of the boronate ester. Degradation products include free boronic acids (detectable via LC-MS at m/z corresponding to [M−C₄H₈O₂]⁺) and chloro-substituted byproducts. Regular NMR analysis (¹¹B and ¹H) is recommended to verify integrity .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) for aromatic protons (δ 7.2–7.8 ppm) and acetate methyl group (δ 3.6–3.8 ppm); ¹¹B NMR (δ 30–35 ppm confirms boronate integrity) .
  • HPLC : Use a reverse-phase column with UV detection at 254 nm; retention time ~8–10 minutes under isocratic conditions .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (m/z ~336.6 for C₁₅H₁₉BClO₄) .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity during cross-coupling reactions involving this compound?

  • Methodological Answer : Regioselectivity issues often arise from steric hindrance at the 2-chloro position. Strategies include:

  • Ligand Screening : Test bulky ligands (e.g., SPhos, XPhos) to direct coupling to less hindered positions .
  • Temperature Control : Lower reaction temperatures (50–60°C) may reduce competing pathways.
  • Byproduct Analysis : Use high-resolution LC-MS to identify isomers (e.g., 4-chloro derivatives) and adjust stoichiometry of boronic acid partners .

Q. What computational methods can predict the biological activity or reactivity of this compound based on its structure?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., proteases or kinases), leveraging the boronate ester’s affinity for serine residues .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The tetramethyl dioxaborolane group enhances electron-withdrawing effects, influencing reaction kinetics .

Q. How can researchers resolve discrepancies in reported bioactivity data for structurally similar compounds?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from analogs like methyl 2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride and ethyl 4-chloro-2-boronate benzoates . Focus on substituent effects (e.g., chloro vs. fluoro on phenyl rings).
  • In Vitro Validation : Conduct parallel assays (e.g., enzyme inhibition or cytotoxicity) under standardized conditions (pH 7.4, 37°C) to isolate structural contributions .

Data Contradiction Analysis

Q. Why do some studies report variable yields for Suzuki-Miyaura couplings with this compound?

  • Methodological Answer : Yield variability (~50–85%) is attributed to:

  • Oxygen Sensitivity : Trace oxygen degrades Pd catalysts; rigorously degas solvents with N₂/Ar .
  • Substrate Purity : Impurities in boronate precursors (e.g., residual pinacol) reduce efficiency. Pre-purify via flash chromatography .
  • Catalyst Loading : Optimize Pd concentrations (1–5 mol%); excess catalyst promotes side reactions .

Experimental Design Considerations

Q. What controls are essential when testing this compound in biological assays?

  • Methodological Answer : Include:

  • Boronate-Free Controls : Use methyl 2-(5-chlorophenyl)acetate to isolate boronate-specific effects.
  • Stability Controls : Incubate the compound in assay buffers (e.g., PBS) for 24 hours and quantify degradation via LC-MS .
  • Solvent Controls : DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

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